

In Vitro Profile of AGN 193836: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AGN 192836

Cat. No.: B15617839

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This technical guide provides an in-depth overview of the in vitro characteristics of AGN 193836, a potent and selective Retinoic Acid Receptor alpha (RAR α) agonist. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Compound Properties

AGN 193836 is a synthetic retinoid designed to selectively activate the Retinoic Acid Receptor alpha (RAR α), a ligand-dependent transcription factor involved in cell differentiation, proliferation, and apoptosis. Its high selectivity for RAR α makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes.

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the key quantitative data for AGN 193836 and related compounds, providing a comparative view of their receptor binding affinities and functional potencies.

Table 1: Retinoic Acid Receptor Binding Affinities (Kd in nM)

| Compound | RAR α | RAR β | RAR γ | Data Source |
|------------|---|---|---|--|
| AGN 193836 | Data not available in searched snippets | Data not available in searched snippets | Data not available in searched snippets | Likely reported in Beard RL, et al., 2002[1] |
| AGN 194078 | 3 | >10,000 | 5600 | Beard RL, et al., 2002, as cited by[2] |
| AGN 195183 | 3 | No activity | No activity | Beard RL, et al., 2002, as cited by[3] |

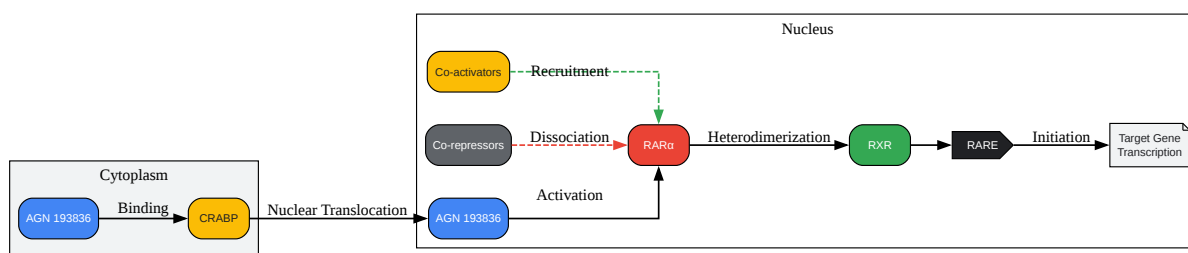
Note: While the precise Kd values for AGN 193836 were not found in the available search snippets, related compounds from the same chemical series, reported in the same primary literature, exhibit low nanomolar affinity for RAR α and high selectivity against RAR β and RAR γ . It is stated that AGN 195183 has improved binding selectivity relative to AGN 193836.[3]

Table 2: In Vitro Functional Activity (EC50 in nM)

| Compound | Cell Line | Assay Type | RAR α | RAR β | RAR γ | Data Source |
|------------|---------------------|----------------------------|--------------|----------------------|----------------------|--|
| AGN 193836 | Breast Cancer Cells | Growth Inhibition | Potent | - | - | [4] |
| AGN 194078 | Not Specified | Transcriptional Activation | 112 | >1000 (10% efficacy) | >1000 (10% efficacy) | Beard RL, et al., 2002, as cited by[2] |

Signaling Pathway of AGN 193836

AGN 193836, as a RAR α agonist, modulates gene expression by activating the canonical retinoic acid signaling pathway. The diagram below illustrates the key steps in this pathway.



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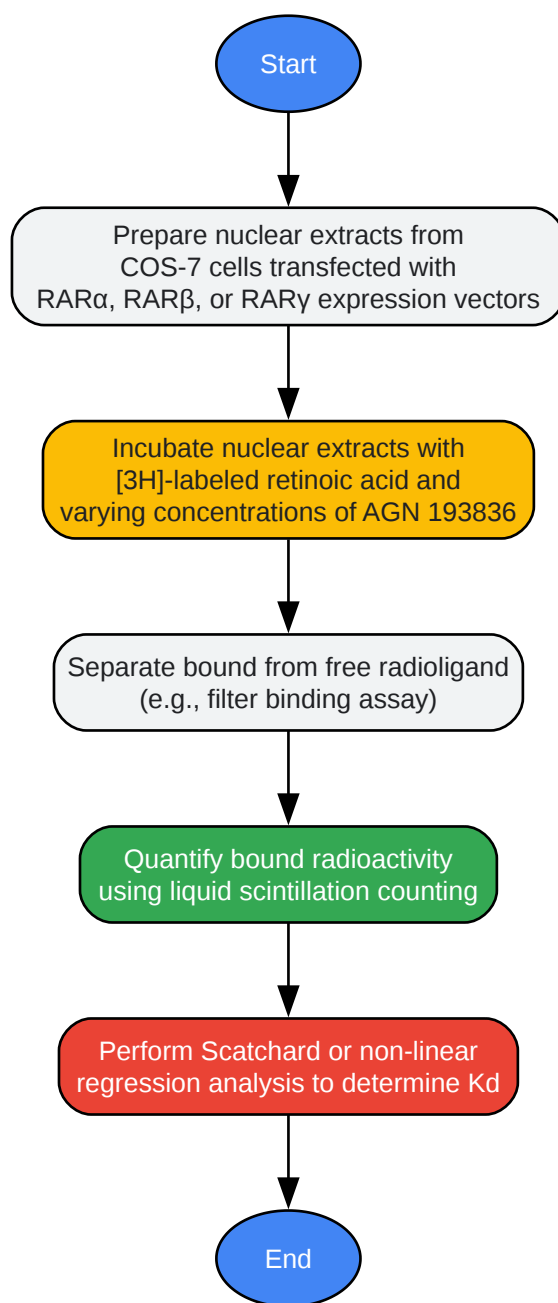
Caption: AGN 193836 signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of findings.

Radioligand Receptor Binding Assay

This assay is employed to determine the binding affinity (K_d) of AGN 193836 for the different RAR subtypes.

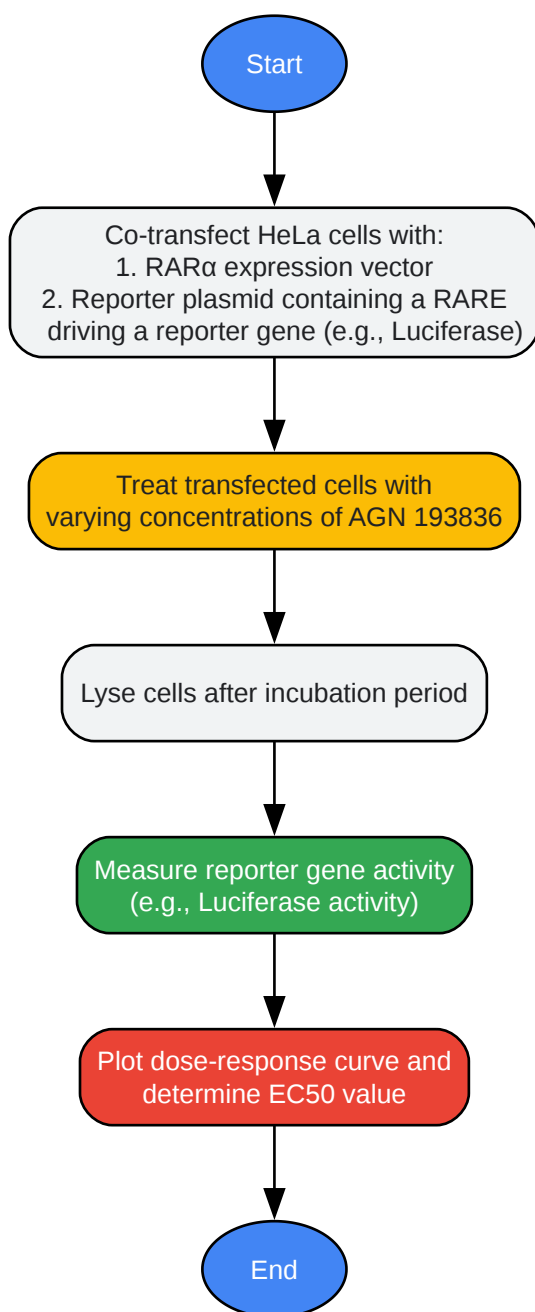


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Caption: Radioligand receptor binding assay workflow.

Transcriptional Activation (Reporter Gene) Assay

This cell-based functional assay measures the ability of AGN 193836 to activate RAR α and induce the transcription of a reporter gene.



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Caption: Transcriptional activation assay workflow.

Conclusion

AGN 193836 is a valuable research tool characterized by its potent and selective agonistic activity at the RARα receptor. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to utilize this compound in their in vitro

studies. Further investigation into its downstream gene targets and effects in various cell-based models will continue to elucidate the specific biological roles of RAR α .

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References

- 1. Synthesis and biological activity of retinoic acid receptor-alpha specific amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The retinoic acid receptors RARalpha and RARgamma are required for inner ear development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [In Vitro Profile of AGN 193836: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617839#in-vitro-studies-on-agn-193836]

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